

Calceolarioside B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Calceolarioside B	
Cat. No.:	B027583	Get Quote

Abstract

Calceolarioside B, a phenylethanoid glycoside found in various medicinal plants, has emerged as a compound of significant interest to the scientific community. This technical guide provides an in-depth overview of the discovery, history, and biological activities of Calceolarioside B. It details the available quantitative data on its bioactivities, outlines experimental protocols for its study, and visualizes its known signaling pathway interactions. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of Calceolarioside B's therapeutic potential.

Discovery and History

Calceolarioside B has been isolated from several plant species, notably from the leaves of Akebia quinata, a plant used in traditional Chinese medicine. While the specific seminal paper detailing its initial discovery and characterization has not been identified in the current literature search, its presence is well-documented in numerous phytochemical studies. The structural elucidation of **Calceolarioside B**, a hydroxycinnamic acid, has been confirmed through various spectroscopic methods. Its molecular formula is C₂₃H₂₆O₁₁ and its IUPAC name is [(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1].

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C23H26O11	[2]
Molecular Weight	478.45 g/mol	[3]
IUPAC Name	[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate	[1]
CAS Number	105471-98-5	[3]

Biological Activities and Quantitative Data

Calceolarioside B has demonstrated a range of biological activities, with quantitative data available for its antiviral and enzyme-inhibitory effects.

Antiviral Activity

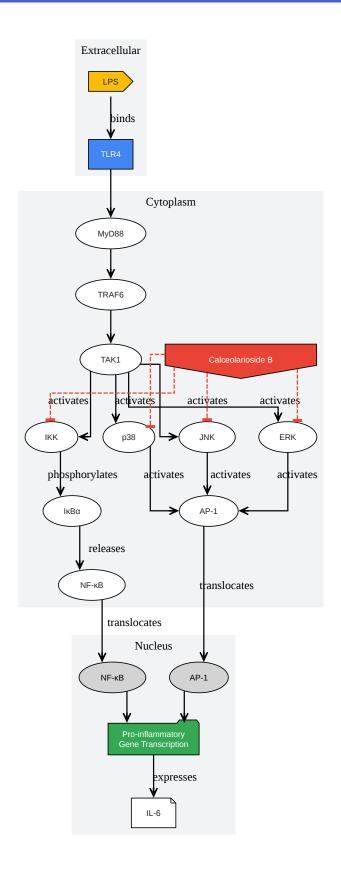
Recent studies have highlighted the potential of **Calceolarioside B** as an antiviral agent, particularly against the SARS-CoV-2 Omicron BA.2 variant.

Virus	Cell Line	Assay	IC50 / EC50	CC50	Selectivit y Index (SI)	Referenc e
SARS- CoV-2 Omicron BA.2	RLE-6TN	Pseudoviru s Entry	~60 µM	~2118 μM	~35.3	[4]
HIV (gp41)	-	-	0.1 mg/mL	-	-	

Enzyme Inhibition

Calceolarioside B has been shown to inhibit rat lens aldose reductase (RLAR), an enzyme implicated in diabetic complications.

Enzyme	Source	IC50	Reference
Aldose Reductase	Rat Lens	23.99 μΜ	[3]


Immunomodulatory and Anti-inflammatory Activity

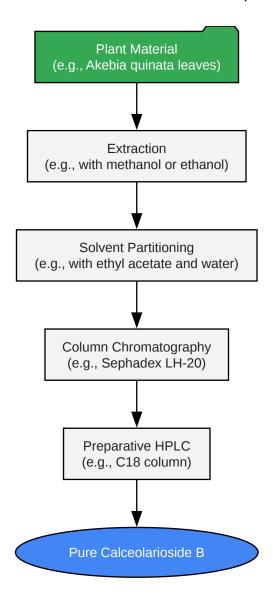
Calceolarioside B exhibits immunomodulatory effects by reducing the expression of the proinflammatory cytokine IL-6 in LPS- and pseudovirus-induced RLE-6TN cells[3]. This antiinflammatory activity is mediated through the inhibition of the NF-κB/MAPK signaling pathway.

Signaling Pathway Modulation

Calceolarioside B exerts its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli, leading to the production of pro-inflammatory cytokines like Interleukin-6 (IL-6). By inhibiting these pathways, **Calceolarioside B** can effectively reduce inflammation.

Click to download full resolution via product page

Figure 1. Inhibition of NF-κB and MAPK signaling pathways by **Calceolarioside B**.



Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and bioassays of **Calceolarioside B** are not fully available in the public domain. The following sections provide generalized procedures based on the available literature.

Isolation and Purification

A general workflow for the isolation of **Calceolarioside B** from plant material is outlined below.

Click to download full resolution via product page

Figure 2. General workflow for the isolation of Calceolarioside B.

Protocol:

- Extraction: Dried and powdered plant material (e.g., leaves of Akebia quinata) is extracted with a suitable solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
- Column Chromatography: The ethyl acetate or n-butanol fraction, which is typically rich in phenylethanoid glycosides, is subjected to column chromatography on a stationary phase like Sephadex LH-20, eluting with methanol.
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing
 Calceolarioside B are further purified by preparative HPLC on a C18 column using a gradient of methanol and water as the mobile phase to yield the pure compound.
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Antiviral Assay (Pseudovirus Entry Assay)

The following is a generalized protocol for assessing the inhibitory effect of **Calceolarioside B** on viral entry using a pseudovirus system.

Materials:

- ACE2-expressing host cells (e.g., RLE-6TN)
- SARS-CoV-2 spike pseudovirus
- Calceolarioside B
- Cell culture medium
- 96-well plates
- MTT reagent

Protocol:

- Cell Seeding: Seed ACE2-expressing cells in a 96-well plate and incubate overnight.
- Compound Preparation: Prepare serial dilutions of **Calceolarioside B** in cell culture medium.
- Neutralization: Mix the pseudovirus with different concentrations of **Calceolarioside B** and incubate for 1 hour at 37°C.
- Infection: Add the virus-compound mixture to the cells and incubate for 24-48 hours.
- Quantification of Infection: Measure the reporter gene expression (e.g., luciferase or GFP) to determine the extent of viral entry.
- Cytotoxicity Assay (MTT): In a parallel plate, treat cells with the same concentrations of
 Calceolarioside B without the virus to assess cytotoxicity using the MTT assay.
- Data Analysis: Calculate the EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration) from the dose-response curves.

Synthesis of Calceolarioside B

A convenient 4-step synthesis for **Calceolarioside B** has been reported, with the key step being a regioselective acylation. While a detailed, replicable protocol is not available, the general steps are outlined below.

Starting Materials:

- 2-Phenylethyl-β-D-glucoside
- Cinnamoyl chloride

Key Steps:

 Preparation of 2-phenylethyl-β-D-glucoside: This starting material can be synthesized or obtained commercially.

- Regioselective O-6 Acylation: The key step involves the regioselective acylation of the 6-hydroxyl group of the glucose moiety of 2-phenylethyl-β-D-glucoside with a suitable cinnamoyl chloride. This reaction is catalyzed by dimethyltin dichloride (Me₂SnCl₂).
- Deprotection: Removal of any protecting groups used during the synthesis.
- Purification: The final product is purified by chromatographic methods.

Doxorubicin-Induced Cardiotoxicity

Currently, there is no available research in the public domain that investigates the effects of **Calceolarioside B** on doxorubicin-induced cardiotoxicity. This represents a potential area for future investigation, given the compound's known anti-inflammatory and potential antioxidant properties.

Conclusion

Calceolarioside B is a promising natural product with a range of documented biological activities, including antiviral and anti-inflammatory effects. Its mechanism of action appears to involve the modulation of key inflammatory signaling pathways. While a synthetic route has been established, further research is needed to develop detailed and optimized protocols for its isolation, synthesis, and biological evaluation. The lack of data on its effects on conditions such as doxorubicin-induced cardiotoxicity highlights opportunities for future research to fully elucidate the therapeutic potential of this interesting molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Calceolarioside B | C23H26O11 | CID 5273567 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Calceolarioside B inhibits SARS-CoV-2 Omicron BA.2 variant cell entry and modulates immune response - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Calceolarioside B: A Comprehensive Technical Guide].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b027583#discovery-and-history-of-calceolarioside-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com